molecular formula C14H8Cl2O3 B1300134 4-Formylphenyl 2,4-dichlorobenzoate CAS No. 321725-88-6

4-Formylphenyl 2,4-dichlorobenzoate

Cat. No.: B1300134
CAS No.: 321725-88-6
M. Wt: 295.1 g/mol
InChI Key: HKOUIFFMHCESMJ-UHFFFAOYSA-N
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Description

4-Formylphenyl 2,4-dichlorobenzoate is a useful research compound. Its molecular formula is C14H8Cl2O3 and its molecular weight is 295.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-Formylphenyl 2,4-dichlorobenzoate serves as a precursor or intermediate in the synthesis of various chemical compounds. The chemical's structural characteristics and derivatives are explored in depth, contributing to fields like material chemistry and structural biology. For instance, Kumar et al. (2017) detailed the synthesis and crystal structure of a derivative, providing insights into its molecular arrangement and stability which are crucial for its applications in material science and chemistry (Kumar et al., 2017). Song et al. (2015) discovered novel derivatives of this compound and systematically explored their structure-activity relationship (SAR), indicating the compound's significance in the design of molecular structures with specific functions (Song et al., 2015).

Antibacterial Applications

Derivatives of this compound have been studied for their antibacterial properties. Abdel‐Galil et al. (2018) synthesized new heterocyclic scaffolds containing this chemical and found that some derivatives showed promising antibacterial activity, indicating potential applications in developing new antibacterial agents (Abdel‐Galil et al., 2018).

Corrosion Inhibition

This compound and its derivatives have been applied in the field of corrosion inhibition. Jafari et al. (2016) examined a derivative's ability to inhibit steel corrosion, showing how chemical modifications of this compound can lead to compounds that effectively protect industrial materials (Jafari et al., 2016).

Material Science

In material science, the derivatives of this compound have been explored for their unique properties. For example, Rekondo et al. (2014) demonstrated the use of a derivative in designing self-healing poly(urea–urethane) elastomers, emphasizing the compound's potential in creating advanced materials with self-healing properties (Rekondo et al., 2014).

Supramolecular Chemistry

The compound and its derivatives also find applications in supramolecular chemistry. Andleeb et al. (2018) conducted a comparative investigation of noncovalent interactions in the solid-state assembly of derivatives, highlighting the importance of this compound in understanding and designing complex molecular structures (Andleeb et al., 2018).

Biochemical Analysis

Biochemical Properties

4-Formylphenyl 2,4-dichlorobenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds . The nature of these interactions often involves the formation of a covalent bond between the compound and the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, it can influence the production of reactive oxygen species (ROS) and other metabolic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and signaling .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular respiration and energy production .

Properties

IUPAC Name

(4-formylphenyl) 2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-10-3-6-12(13(16)7-10)14(18)19-11-4-1-9(8-17)2-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOUIFFMHCESMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501231932
Record name Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321725-88-6
Record name Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321725-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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